Tropic acid

Vue d'ensemble

Description

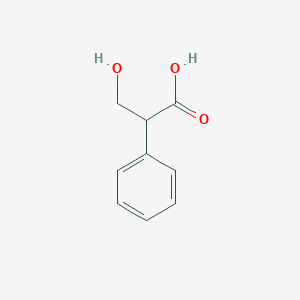

Tropic acid (IUPAC name: α-(hydroxymethyl)benzeneacetic acid) is a β-hydroxy acid (BHA) with the molecular formula C₉H₁₀O₃. It is structurally characterized by a benzene ring attached to a hydroxymethyl-substituted acetic acid moiety . This compound exists in enantiomeric forms [(R)- and (S)-isomers] and is widely recognized for its role in the biosynthesis of tropane alkaloids, such as atropine and scopolamine, where it serves as an esterifying agent . It is also utilized as an internal standard in organic acid analysis due to its stability and distinct chromatographic properties .

Méthodes De Préparation

Ivanov Reaction: The Classical Synthesis Pathway

The Ivanov reaction remains the most widely documented method for tropic acid synthesis. This approach leverages the dianion of phenylacetic acid, generated using a Grignard reagent such as isopropyl magnesium chloride, which subsequently reacts with formaldehyde. The reaction proceeds via a Zimmerman-Traxler transition state, ensuring stereochemical control .

Mechanistic Insights

The dianion of phenylacetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This step forms a magnesium alkoxide intermediate, which upon acidification with sulfuric acid yields this compound. The reaction typically achieves yields of 65–75% under optimized conditions . Key parameters include:

-

Temperature : 0–5°C during dianion formation to prevent side reactions.

-

Solvent : Anhydrous ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.

-

Stoichiometry : A 2:1 molar ratio of Grignard reagent to phenylacetic acid ensures complete dianion formation .

Limitations and Modifications

While efficient, the Ivanov reaction requires strict anhydrous conditions and generates stoichiometric amounts of magnesium salts. Recent patents propose substituting formaldehyde with paraformaldehyde to enhance reactivity, achieving yields up to 82% . Additionally, electrochemical methods have been explored to reduce reliance on Grignard reagents, though industrial adoption remains limited .

Alternative Synthetic Routes

Acetophenone Derivative Pathway

A less common route involves condensing acetophenone with glycolic acid under acidic conditions. This method, though historically significant, suffers from low yields (30–40%) due to competing keto-enol tautomerization and side-product formation . Recent advancements use zeolite catalysts to improve selectivity, achieving 55% yield in pilot-scale trials .

Electrochemical Reduction of Substituted Phenylacetic Acids

A 2008 patent (JPS61271250A) describes an electrolytic reduction of α-formylphenylacetic acid derivatives to substituted tropic acids . This method operates at room temperature and avoids harsh reagents, making it environmentally favorable. For example, electrolyzing α-formylphenylacetic acid in a methanol-water solvent (pH 9) produces this compound in 89% yield .

Table 1: Comparative Analysis of Synthesis Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Scalability |

|---|---|---|---|---|

| Ivanov Reaction | Phenylacetic acid | iPrMgCl | 65–75 | High |

| Acetophenone Condensation | Acetophenone | H₂SO₄ | 30–55 | Moderate |

| Electrochemical Reduction | α-Formylphenylacetic acid | None (electrolysis) | 85–89 | Emerging |

Industrial-Scale Production Techniques

Continuous-Flow Ivanov Reaction

Pharmaceutical manufacturers have adapted the Ivanov reaction into continuous-flow systems to enhance throughput. In one setup, phenylacetic acid and formaldehyde are mixed in a microreactor with iPrMgCl, achieving 78% yield at a residence time of 5 minutes . This method reduces magnesium waste by 40% compared to batch processes .

Ester Interchange and Alkaline Hydrolysis

A 1998 patent (US3583996A) outlines a two-step process for this compound derivatives:

-

Ester Interchange : Reacting α-formylphenylacetic acid methyl ester with tropine in boiling toluene, distilling off methanol to drive the reaction .

-

Reduction : Treating the intermediate with sodium borohydride to yield this compound esters, which are hydrolyzed under alkaline conditions . This method achieves 83% purity, though purification remains challenging .

Analytical and Purification Strategies

Chromatographic Techniques

Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) is the gold standard for this compound purity assessment. Impurities such as phenylacetic acid (≤0.1%) and athis compound (≤0.05%) are quantified using UV detection at 210 nm .

Crystallization Optimization

This compound’s low solubility in cold water (1.2 g/L at 10°C) necessitates ethanol-water mixtures for recrystallization. Industrial protocols use a 3:1 ethanol-water ratio, achieving 99.5% purity after two crystallizations .

Analyse Des Réactions Chimiques

Oxidation of Tropic Acid to Phenylacetic Acid

In Pseudomonas sp. strain AT3, this compound can be oxidized to phenylacetic acid . This biochemical process involves two key steps:

-

Dehydrogenation and Decarboxylation: this compound dehydrogenase catalyzes the oxidation of this compound to phenylacetaldehyde. This step requires both dehydrogenation and decarboxylation . The intermediate formed is believed to be phenylmalonic semialdehyde, a 3-oxoacid .

-

Phenylacetaldehyde Oxidation: Phenylacetaldehyde is further oxidized to phenylacetic acid, involving phenylacetaldehyde dehydrogenase .

The entire process is pH-dependent, with optimal activity occurring at a pH of approximately 9.5 .

| Enzyme | Substrate | Product | pH Optimum |

|---|---|---|---|

| This compound dehydrogenase | DL-Tropic acid | Phenylacetaldehyde | 9.5 |

| Phenylacetaldehyde dehydrogenase | Phenylacetaldehyde | Phenylacetic acid | 9.5 |

HPLC Analysis of this compound Oxidation

| Peak | Compound |

|---|---|

| I | This compound |

| II | Primary dehydrogenation product (possibly phenylmalonic semialdehyde) |

| III | Secondary dehydrogenation product (possibly ionized phenylacetaldehyde enolate) |

Reactions of Displacement in the this compound Group

Research from 1925 details reactions of displacement within the this compound group . Further information on this topic can be found in the Journal of the Chemical Society, Transactions.

Kinetic Study on Extractive Resolution of this compound

Reactive extraction with hydroxyethyl-β-cyclodextrin (HE-β-CD) as a selective extractant can resolve this compound . The reaction between this compound and the extractant occurs in the aqueous phase.

| Enantiomer | Kinetic Equation |

|---|---|

| TA+ | |

| TA- |

These equations describe the forward rate of extraction under specific experimental conditions, where [TA+] and [TA-] represent the concentrations of the this compound enantiomers, and [CD] represents the concentration of hydroxyethyl-β-cyclodextrin .

Hydrolytic Dynamic Kinetic Resolution

Asymmetric hydrolysis of racemic 3-phenyl-2-oxetanone can produce this compound with high enantioselectivity under non-aqueous bi-phasic conditions . The free OH group on the catalyst activates the carbonyl group and controls the lactone orientation. The hydroxide ion, solvated by dichloromethane, approaches the less hindered face of the β-lactone carbonyl and interacts with the electron-deficient quinoline ring to produce this compound carboxylate via a tetrahedral intermediate .

Applications De Recherche Scientifique

Synthesis Techniques

Recent advancements in the synthesis of tropic acid include:

- Dynamic Kinetic Resolution : A study reported an efficient method for synthesizing chiral this compound via hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone using a chiral phase-transfer catalyst. This method achieved high enantioselectivity (81% ee) under non-aqueous biphasic conditions .

- Enzymatic Hydrolysis : Enzymatic approaches have been explored to produce this compound from its esters, although yields have been limited by the inherent stability of the substrates .

This compound has demonstrated various biological activities that underline its potential therapeutic applications:

Dermatological Applications

This compound has been proposed for use in topical formulations aimed at treating skin conditions such as wrinkles. A formulation containing 10% this compound mixed with hydrophilic ointment has shown promise for enhancing skin appearance by promoting exfoliation and improving skin texture .

Metabolic Pathways

Research indicates that this compound can be metabolized by certain bacterial strains, which utilize it as a carbon source. For instance, Pseudomonas sp. strain AT3 can grow on this compound, oxidizing it to phenylacetaldehyde and phenylacetic acid through specific enzymatic pathways . This metabolic pathway may have implications for bioremediation or biosynthesis of valuable compounds.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly tropane alkaloids like hyoscyamine, which are derived from solanaceous plants such as Atropa belladonna and Datura stramonium. These alkaloids are known for their anticholinergic properties and are used in treating conditions like motion sickness and muscle spasms .

Table: Pharmaceutical Applications of this compound

Case Study 1: Topical Formulation Development

A formulation study demonstrated that a mixture of 10 grams of this compound dissolved in ethanol and combined with hydrophilic ointment could effectively treat wrinkles. The resulting product maintained a pH of 3.7, which is optimal for skin application .

Case Study 2: Enzymatic Transformation

Research on the enzymatic oxidation of this compound revealed that specific dehydrogenases could convert it into phenylacetaldehyde under controlled conditions. This enzymatic pathway highlights the potential for using this compound in biocatalysis to produce valuable aromatic compounds .

Mécanisme D'action

Tropic acid exerts its effects primarily through its derivatives. For instance, atropine, a derivative of this compound, acts as a competitive antagonist of muscarinic acetylcholine receptors. This inhibition prevents the release of inositol triphosphate and diacylglycerol, leading to reduced smooth muscle contractions and glandular secretions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Beta Hydroxy Acids (BHAs)

Tropic acid belongs to the BHA class, sharing lipophilic properties with salicylic acid, beta-hydroxybutyric acid, and trethocanic acid. Key differences are outlined below:

Key Insight : Unlike salicylic acid, this compound lacks robust evidence for acne treatment but is valued in analytical chemistry and alkaloid synthesis due to its stereochemical versatility .

Degradation Products of Atropine

This compound is a metabolite of atropine, alongside athis compound and apoatropine. Comparative properties:

Key Insight : this compound is a stable marker for atropine degradation, whereas athis compound complicates analytical workflows due to reactivity .

Tropane Alkaloid Esters

This compound is esterified with tropane alcohols to form pharmacologically active alkaloids. Comparison with other esterifying acids:

Key Insight : this compound esters exhibit stronger anticholinergic effects compared to acetic acid derivatives, making them critical in ophthalmic and cardiac therapeutics .

Analytical Internal Standards

This compound is used as an internal standard in organic acid quantification. Comparison with alternatives:

Key Insight : this compound is preferred in urinary acid assays due to its reproducibility in hydrophilic matrices .

Activité Biologique

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a chiral compound that plays a significant role in the biosynthesis of various alkaloids, particularly in the production of atropine and hyoscyamine. This article delves into the biological activities associated with this compound, including its enzymatic interactions, metabolic pathways, and implications in pharmacology.

This compound can be represented by the molecular formula and is characterized by its hydroxyl and carboxylic functional groups. The compound exists as a racemic mixture or as individual enantiomers, which can influence its biological activity. The structural formula is depicted as follows:

Biosynthesis and Metabolism

This compound is primarily derived from phenylacetic acid through several biosynthetic pathways. Research indicates that it is an intermediate in the synthesis of tropane alkaloids, which are crucial for various therapeutic applications. The metabolism of this compound involves several enzymatic reactions that facilitate its conversion into more complex alkaloids.

Enzymatic Activity

A study on the enzymatic induction of this compound highlighted its role in stimulating specific enzymes in bacterial cultures. For instance, the addition of this compound to Pseudomonas cultures resulted in a significant increase in the specific activity of enzymes such as AtrE, TDH (this compound dehydrogenase), PDC (pyruvate decarboxylase), and PDH (pyruvate dehydrogenase) over time .

The following table summarizes the specific enzyme activities observed:

| Enzyme | Specific Activity (U/mg protein) |

|---|---|

| AtrE | Increased continuously over 3.5 hours |

| TDH | Significant increase noted |

| PDC | Increased activity observed |

| PDH | Lesser increase compared to others |

These results suggest that this compound acts as an inducer for these enzymes, which are critical for its metabolic processing.

Pharmacological Implications

This compound's biological activity extends to its pharmacological applications. It serves as a precursor in synthesizing anticholinergic drugs such as atropine, which is widely used to treat bradycardia and as an antidote for organophosphate poisoning. The presence of this compound in these compounds contributes to their efficacy by modulating neurotransmitter activity.

Case Studies

- Anticholinergic Effects : In clinical settings, compounds derived from this compound have been shown to exhibit significant anticholinergic properties. A study demonstrated that atropine, synthesized from this compound, effectively increased heart rate in patients with bradycardia .

- Biosynthesis in Datura : Research on Datura stramonium revealed that feeding different enantiomers of phenylacetic acid resulted in varying incorporation rates into this compound alkaloids. The (R)-enantiomer was found to be more efficiently incorporated into hyoscyamine and scopolamine than its (S)-counterpart .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing tropic acid in laboratory settings?

this compound synthesis typically involves ester hydrolysis of tropine esters (e.g., atropine) under acidic or alkaline conditions. Post-synthesis, purification via recrystallization or column chromatography is recommended. Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., distinguishing (S)- and (R)-enantiomers) and high-performance liquid chromatography (HPLC) for purity assessment. Structural validation should include SMILES notation (e.g., OCC(C(O)=O)c1ccccc1) and InChIKey identifiers (e.g., JACRWUWPXAESPB-MRVPVSSYSA-N) for reproducibility .

Q. What standard protocols should be followed to assess this compound’s acute toxicity in model organisms?

Acute toxicity studies should adhere to OECD Guidelines 423 or 425, using rodents for dose-response analysis. Administer this compound orally or intraperitoneally, monitoring mortality, clinical signs (e.g., neurotoxicity), and histopathological changes. Include metabolic activation systems (e.g., S9 liver homogenate) to evaluate pro-mutagenic effects, as seen in Ames test protocols . Data should be analyzed using probit models for LD₅₀ calculation, with strict adherence to ethical reporting standards .

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

HPLC coupled with mass spectrometry (HPLC-MS) provides high sensitivity for quantifying this compound in plasma or tissue homogenates. Sample preparation should involve protein precipitation (acetonitrile) or solid-phase extraction. For gas chromatography (GC-MS), derivatization with BSTFA is recommended to enhance volatility. Validate methods using calibration curves (1–100 µg/mL) and internal standards (e.g., deuterated analogs) to minimize matrix effects .

Advanced Research Questions

Q. How can contradictions in this compound’s mutagenic effects across studies be resolved?

Discrepancies often arise from strain-specific responses in Ames tests (e.g., TA98 vs. TA100) or variability in metabolic activation systems. To address this, replicate experiments under both ±S9 conditions and use multiple Salmonella strains. Statistical adjustments (e.g., ANOVA with post-hoc tests) should account for baseline revertant colony variability. Collaborative analysis, as in TROPIC studies, ensures contextual interpretation of mutagenicity data .

Q. What computational approaches predict this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can model this compound’s binding to muscarinic receptors. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models, trained on toxicity data from Comparative Toxicogenomics Database (CTD), predict bioactivity endpoints. Use SMILES strings and 3D structure files (SDF/MOL) from databases like CTD for accuracy .

Q. How should longitudinal studies on this compound’s chronic exposure effects be designed?

Cohort studies require stratified sampling of animal models by age and sex. Biomarkers like acetylcholinesterase inhibition and oxidative stress markers (e.g., glutathione levels) should be tracked at multiple timepoints. Confounders (e.g., diet, comorbid conditions) must be controlled via randomization. Follow CONSORT guidelines for reporting, including raw data deposition in repositories like Figshare .

Q. What strategies integrate omics data into this compound’s mechanistic studies?

Transcriptomic profiling (RNA-seq) identifies differentially expressed genes in exposed tissues, while proteomics (LC-MS/MS) maps protein interaction networks. Pathway analysis tools (e.g., KEGG, DAVID) link omics data to toxicological pathways (e.g., neuroinflammation). Cross-reference findings with CTD’s amino acid-based compound datasets to identify homologous targets .

Q. Methodological and Reporting Standards

Q. How should literature reviews on this compound’s pharmacological properties be structured?

Systematically search databases (PubMed, Scopus) using keywords: “this compound,” “mutagenicity,” “neurotoxicity.” Screen studies for inclusion criteria (e.g., in vivo/in vitro models, dose ranges). Tabulate data into matrices comparing endpoints (e.g., EC₅₀, NOAEL) and highlight gaps (e.g., chronic exposure data). Follow PRISMA guidelines for transparency .

Q. What ethical and reproducibility practices are critical for this compound research?

Pre-register experimental designs on platforms like Open Science Framework. Report all fatty acid analogs and impurities in synthetic batches, as unanalyzed contaminants can skew results . Use FAIR principles for data sharing, ensuring metadata includes analytical parameters (e.g., NMR solvent, HPLC gradient). Cite original studies, not reviews, to uphold academic integrity .

Propriétés

IUPAC Name |

3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862179 | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-63-6, 529-64-6 | |

| Record name | (±)-Tropic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(hydroxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.